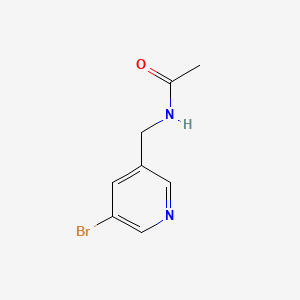

N-((5-bromopyridin-3-yl)methyl)acetamide

Beschreibung

Chemical Name: N-(5-Bromopyridin-3-yl)acetamide CAS No.: 15862-46-1 Molecular Formula: C₇H₇BrN₂O Molecular Weight: 215.05 g/mol Structure: Features a pyridine ring substituted with bromine at position 5 and an acetamide group (-NHCOCH₃) at position 3 (meta to bromine) .

Eigenschaften

IUPAC Name |

N-[(5-bromopyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-6(12)11-4-7-2-8(9)5-10-3-7/h2-3,5H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLUICQRJCMCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70738964 | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173999-20-7 | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-((5-bromopyridin-3-yl)methyl)acetamide can be synthesized through various methods. One common approach involves the reaction of 5-bromo-2-methylpyridin-3-amine with acetic anhydride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product in good to moderate yields .

Industrial Production Methods

While specific industrial production methods for N-((5-bromopyridin-3-yl)methyl)acetamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-((5-bromopyridin-3-yl)methyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Coupling Reactions: It can participate in Suzuki cross-coupling reactions with arylboronic acids to form novel pyridine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki cross-coupling reactions, which are typically performed in solvents like toluene or ethanol.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

Coupling Reactions: Products are novel pyridine derivatives with different aryl groups attached to the pyridine ring.

Wissenschaftliche Forschungsanwendungen

N-((5-bromopyridin-3-yl)methyl)acetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-((5-bromopyridin-3-yl)methyl)acetamide is primarily related to its ability to participate in various chemical reactions. The bromine atom on the pyridine ring makes it a versatile intermediate for further functionalization. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Storage : Stable under inert atmosphere at room temperature.

- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

Functional Group Variations

Biologische Aktivität

N-((5-bromopyridin-3-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Research into its pharmacological properties has revealed promising applications, particularly in antibacterial and anticancer domains. This article reviews the biological activity of this compound, summarizing key findings from diverse sources, including synthesis methods, mechanisms of action, and biological evaluations.

N-((5-bromopyridin-3-yl)methyl)acetamide has the following chemical formula: CHBrNO. Its structure features a brominated pyridine ring which may enhance its interaction with biological targets.

Antibacterial Activity

Recent studies have indicated that N-((5-bromopyridin-3-yl)methyl)acetamide exhibits significant antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria, showing effective inhibition.

Table 1: Antibacterial Activity of N-((5-bromopyridin-3-yl)methyl)acetamide

| Bacteria Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Bacillus subtilis | 8 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound's activity varies across different bacterial strains, with notable effectiveness against Staphylococcus aureus and Bacillus subtilis.

The antibacterial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways. Molecular docking studies have indicated that N-((5-bromopyridin-3-yl)methyl)acetamide may bind effectively to key targets involved in bacterial growth, such as enzymes critical for cell wall biosynthesis.

Anticancer Activity

In addition to its antibacterial properties, N-((5-bromopyridin-3-yl)methyl)acetamide has shown potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly those derived from breast and lung cancers.

Table 2: Anticancer Activity of N-((5-bromopyridin-3-yl)methyl)acetamide

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 25 µM |

| A549 (lung cancer) | 30 µM |

| HeLa (cervical cancer) | 20 µM |

The IC values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against various cancer types.

Case Studies

- Study on Antibacterial Efficacy : A recent investigation assessed the efficacy of N-((5-bromopyridin-3-yl)methyl)acetamide against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in bacterial load in vitro, suggesting its potential as an alternative treatment for resistant infections .

- Anticancer Research : Another study explored the effects of N-((5-bromopyridin-3-yl)methyl)acetamide on apoptosis in cancer cells. The results indicated that the compound activates caspase pathways leading to programmed cell death, thereby providing a basis for further development as an anticancer therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.